Spectroscopic Characterization of (3-Fluorophenyl)(phenyl)sulfane: A Predictive Technical Guide
Spectroscopic Characterization of (3-Fluorophenyl)(phenyl)sulfane: A Predictive Technical Guide
Abstract
(3-Fluorophenyl)(phenyl)sulfane is a fluorinated diaryl sulfide of interest in synthetic chemistry, serving as a potential building block for pharmaceuticals and advanced materials. While this compound is commercially available, a comprehensive, publicly accessible repository of its experimental spectroscopic data is notably scarce. This technical guide addresses this gap by providing a detailed, predictive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures. Grounded in the established spectroscopic data of the parent molecule, diphenyl sulfide, and fundamental principles of substituent effects, this document serves as an authoritative reference for researchers. It explains the causal relationships between molecular structure and spectral output, offering a robust framework for the identification and characterization of this and related compounds.
Molecular Structure and Analytical Framework
The core structure consists of two phenyl rings linked by a sulfur atom (a thioether or sulfane linkage). One ring is unsubstituted, while the other bears a fluorine atom at the meta-position (C-3'). This substitution pattern is critical, as it breaks the symmetry of the parent molecule and introduces unique spectroscopic features, primarily through the inductive effects and spin-spin coupling of the fluorine atom. Our analysis will proceed by comparing the known spectra of diphenyl sulfide with predicted perturbations caused by the 3-fluoro substituent.
Diagram: Atom Numbering Scheme
Caption: IUPAC numbering for (3-Fluorophenyl)(phenyl)sulfane.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Standard Experimental Protocol (NMR)
A robust NMR analysis would be conducted as follows:
-
Sample Preparation: Dissolve ~10-20 mg of (3-Fluorophenyl)(phenyl)sulfane in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra, defining the 0 ppm reference point.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Higher field strengths provide better signal dispersion and simplify the interpretation of complex coupling patterns.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F{¹H} spectra. For unambiguous assignments, advanced 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be employed.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show two distinct sets of signals corresponding to the two aromatic rings.
-
Unsubstituted Phenyl Ring (C1-C6): The protons on this ring will be chemically similar to those in diphenyl sulfide. The electron-donating character of the sulfur atom causes these protons to be slightly shielded (shifted upfield) compared to benzene (7.36 ppm). The signals will appear as complex multiplets due to overlapping ortho, meta, and para proton signals.
-
3-Fluorophenyl Ring (C1'-C6'): The fluorine atom at C-3' exerts a strong, distance-dependent inductive electron-withdrawing effect. This deshields nearby protons, shifting their signals downfield. Furthermore, these protons will exhibit coupling to the ¹⁹F nucleus.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| H-2, H-6 | 7.35 - 7.45 | m | - | Ortho to sulfur, similar to diphenyl sulfide. |
| H-3, H-4, H-5 | 7.20 - 7.30 | m | - | Meta and para to sulfur. |
| H-2' | 7.25 - 7.35 | ddd | ³JHH ≈ 8.0, ⁴JHF ≈ 6.0, ⁴JHH ≈ 2.0 | Ortho to the sulfide and meta to fluorine; deshielded by sulfur and coupled to H-4', H-6', and F. |
| H-4' | 7.15 - 7.25 | ddd | ³JHH ≈ 8.0, ³JHF ≈ 8.5, ⁴JHH ≈ 2.0 | Para to the sulfide and ortho to fluorine; deshielded by F and coupled to H-2', H-5', and F. |
| H-5' | 6.95 - 7.05 | td | ³JHH ≈ 8.0, ⁴JHF ≈ 1.0, ⁴JHH ≈ 2.5 | Meta to the sulfide and para to fluorine; least affected by F's inductive effect. |
| H-6' | 7.05 - 7.15 | ddd | ³JHH ≈ 8.0, ⁵JHF ≈ 2.5, ⁴JHH ≈ 2.5 | Ortho to the sulfide and ortho to fluorine; shows small long-range coupling to F. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display 12 distinct signals, as all carbon atoms are unique. The key diagnostic feature is the presence of carbon-fluorine (C-F) coupling.
-
Direct C-F Coupling (¹JCF): The C-3' carbon directly bonded to fluorine will exhibit a very large coupling constant, typically >240 Hz. This is an unambiguous diagnostic signal.
-
Long-Range C-F Coupling: Carbons at the ortho (C-2', C-4'), meta (C-1', C-5'), and para (C-6') positions relative to fluorine will show smaller but still observable couplings (²JCF, ³JCF, ⁴JCF).
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Coupling to ¹⁹F (JCF, Hz) | Rationale |
|---|---|---|---|
| C-1 | ~136.0 | - | Ipso-carbon attached to sulfur. |
| C-2, C-6 | ~131.5 | - | Ortho-carbons. |
| C-3, C-5 | ~129.5 | - | Meta-carbons. |
| C-4 | ~127.5 | - | Para-carbon. |
| C-1' | ~138.0 | ³JCF ≈ 8 | Ipso-carbon, deshielded by sulfur and meta to F. |
| C-2' | ~126.5 | ²JCF ≈ 21 | Ortho to F; shielded by fluorine's mesomeric effect. |
| C-3' | ~163.0 | ¹JCF ≈ 245 | Directly attached to F; strongly deshielded. |
| C-4' | ~117.0 | ²JCF ≈ 22 | Ortho to F; shielded. |
| C-5' | ~130.5 | ⁴JCF ≈ 3 | Para to F. |
| C-6' | ~115.0 | ³JCF ≈ 8 | Meta to F; shielded. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure.
Standard Experimental Protocol (IR)
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is the modern standard. ATR requires minimal sample preparation and provides high-quality, reproducible data.
-
Data Acquisition: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹, averaging 16 or 32 scans to improve the signal-to-noise ratio.
Predicted IR Spectrum
The IR spectrum will be dominated by absorptions characteristic of substituted benzene rings. The key diagnostic peak will be the C-F stretch.
Table 3: Predicted Major IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1580, 1475 | Strong-Medium | Aromatic C=C Ring Stretching |
| ~1250 | Strong | Asymmetric C-Aryl Stretch |
| 1150 - 1120 | Strong | Aromatic C-F Stretch |
| 880 - 730 | Strong | C-H Out-of-Plane Bending (Substitution Pattern) |
| ~700 | Strong | C-S Stretch |
The presence of a very strong band in the 1150-1120 cm⁻¹ region is a powerful indicator of the C-F bond.[1] The pattern of C-H bending bands below 900 cm⁻¹ can further confirm the monosubstituted and 1,3-disubstituted patterns of the two rings.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.
Standard Experimental Protocol (MS)
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard technique for volatile, thermally stable small molecules. It induces reproducible fragmentation, creating a characteristic fingerprint.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their m/z ratio.
-
Data Analysis: The resulting mass spectrum plots relative abundance against m/z. The highest mass peak corresponding to the intact ionized molecule is the molecular ion (M⁺•).
Predicted Fragmentation Pathway
The molecular weight of C₁₂H₉FS is 204.04 g/mol . The molecular ion peak (M⁺•) is therefore expected at m/z = 204 . A key feature will be the M+2 peak at m/z = 206, with an abundance of ~4.4% relative to the M⁺• peak, which is characteristic of the natural abundance of the ³⁴S isotope and confirms the presence of one sulfur atom.
The primary fragmentation will involve the cleavage of the C-S bonds, which are the weakest bonds in the molecule.
Diagram: Predicted EI-MS Fragmentation
Caption: Major fragmentation pathways for (3-Fluorophenyl)(phenyl)sulfane in EI-MS.
Table 4: Predicted Key Mass Fragments
| m/z | Ion Formula | Identity/Origin |
|---|---|---|
| 204 | [C₁₂H₉FS]⁺• | Molecular Ion (M⁺•) |
| 127 | [C₆H₄FS]⁺ | Loss of a phenyl radical (•C₆H₅) |
| 109 | [C₆H₅S]⁺ | Loss of a fluorophenyl radical (•C₆H₄F) |
| 95 | [C₆H₄F]⁺• | Fluorophenyl cation radical |
| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of S from m/z 109) |
The relative abundance of the fragments at m/z 127 and 109 will depend on the relative stability of the phenyl vs. fluorophenyl radicals that are lost.
Conclusion
This guide provides a comprehensive, predictive spectroscopic profile for (3-Fluorophenyl)(phenyl)sulfane. The key identifying features are:
-
¹H NMR: Two distinct aromatic regions, with characteristic H-F coupling patterns observed for the protons on the fluorinated ring.
-
¹³C NMR: A total of 12 carbon signals, highlighted by a very large one-bond C-F coupling constant (>240 Hz) for C-3' and smaller, multi-bond couplings for adjacent carbons.
-
IR: A strong, characteristic absorption band for the C-F stretch between 1150-1120 cm⁻¹.
-
MS: A molecular ion peak at m/z 204 with a characteristic M+2 isotope pattern for sulfur, and major fragments corresponding to the cleavage of the C-S bonds.
This predictive framework, built upon fundamental principles, offers a reliable basis for the structural confirmation of (3-Fluorophenyl)(phenyl)sulfane in a research or development setting.
References
-
Spectral Database for Organic Compounds (SDBS). Diphenyl sulfide. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
